
3-Aminoquinoline
Overview
Description
3-Aminoquinoline is a heterocyclic aromatic organic compound that consists of a quinoline ring system with an amino group attached at the third position. This compound is of significant interest due to its diverse biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the efficient synthetic methods for 3-Aminoquinoline involves the reaction of α-imino rhodium carbenes with 2-aminobenzaldehydes. This method is notable for its low catalyst loading and good functional group compatibility . Another common method includes the use of triazoles and 2-aminobenzaldehydes under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves the Skraup synthesis, which is a classical method for the construction of quinoline derivatives. This method uses aniline, glycerol, and sulfuric acid as starting materials, with nitrobenzene acting as an oxidizing agent .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The amino group activates the quinoline ring for electrophilic substitution. Bromination occurs regioselectively at the C5 position under mild conditions:
Reaction Conditions | Substrate | Product | Yield | Reference |
---|---|---|---|---|
H₂SO₄, Br₂ (0°C → rt) | 3-Aminoquinoline | 3-Amino-5-bromoquinoline | 81% |
This brominated derivative serves as a precursor for palladium-catalyzed cross-couplings (e.g., carbonyl insertions to form esters) .
Carbonylation Reactions
3-Amino-5-bromoquinoline undergoes carbonyl insertion under CO atmosphere to form ester derivatives:
Catalyst System | Conditions | Product | Yield | Reference |
---|---|---|---|---|
PdCl₂, Et₃N, DMF/MeOH | 0.8 MPa CO, 75°C, 6h | Ethyl this compound-5-carboxylate | 81% |
C–N Bond Formation
Copper carbene intermediates derived from diazo compounds enable C–N coupling with this compound:
Catalyst | Substrate | Product | Yield Range | Reference |
---|---|---|---|---|
Cu²⁺(PQM) complex | α-Aryl-α-diazoesters | 2°/3° Amine derivatives | 45–78% |
Reactivity depends on the electron density of the amine substrate (ρ = -0.21 in Hammett analysis) .
Molecular Rearrangements
This compound derivatives undergo acid-mediated rearrangements with nitrogenous reagents:
Ligand-Controlled Functionalization
Palladium/ligand systems enable selective modifications:
Solvent-Dependent Photophysical Behavior
The amino group’s flipping motion influences nonradiative decay rates:
Solvent | λₑₘ (nm) | Φ₆ₗᵤₒᵣ | Nonradiative Rate (s⁻¹) | Reference |
---|---|---|---|---|
Cyclohexane | 410 | 0.08 | 1.2 × 10⁹ | |
Methanol | 480 | 0.35 | 3.4 × 10⁸ |
Polar protic solvents stabilize an intramolecular charge-transfer (ICT) state, reducing nonradiative decay .
Scientific Research Applications
Antimalarial and Anticancer Agents
3-Aminoquinoline serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly antimalarial and anticancer agents. Its derivatives have been shown to enhance therapeutic efficacy against diseases such as malaria and certain types of cancer. For instance, compounds derived from this compound have demonstrated potent activity against Plasmodium falciparum, the parasite responsible for malaria .
Antimicrobial Properties
The compound exhibits notable antimicrobial properties, making it valuable in developing disinfectants and preservatives. Studies indicate that this compound derivatives can effectively combat a range of bacterial infections, thereby improving healthcare outcomes .
Fluorescent Probes
This compound is utilized in creating fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes in real-time, which is crucial for understanding disease mechanisms. The unique photophysical properties of this compound facilitate its application in fluorescence microscopy and other imaging techniques .
Advanced Materials
In material science, this compound is employed in producing advanced materials such as polymers and coatings. These materials are known for their enhanced durability and resistance to environmental factors, making them suitable for various industrial applications .
Anticancer Efficacy Study
A recent study investigated the anticancer efficacy of a novel derivative of this compound against breast cancer cell lines. The compound exhibited significant cytotoxic effects, with an IC50 value lower than that of traditional chemotherapeutics. This study highlights the potential of this compound derivatives as promising candidates for cancer therapy .
DNA Binding Study
Another case study focused on the interaction of this compound with DNA. The results indicated strong binding affinity, suggesting that this compound could serve as a lead for developing new anticancer drugs targeting DNA replication processes .
Mechanism of Action
The mechanism of action of 3-Aminoquinoline and its derivatives often involves the inhibition of heme polymerase activity, leading to the accumulation of free heme, which is toxic to parasites. This mechanism is particularly relevant in the context of antimalarial activity . The compound binds to free heme, preventing its conversion to a less toxic form, thereby disrupting the parasite’s membrane function .
Comparison with Similar Compounds
- Chloroquine
- Hydroxyquinoline
- Amodiaquine
Comparison: 3-Aminoquinoline is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinoline derivatives. For instance, while chloroquine and amodiaquine are primarily known for their antimalarial properties, this compound exhibits a broader spectrum of biological activities, including anticancer and antimicrobial effects .
Biological Activity
3-Aminoquinoline is a significant compound in medicinal chemistry, primarily recognized for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of quinoline, characterized by an amino group at the 3-position of the quinoline ring. This structural modification enhances its interaction with biological targets, contributing to its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : this compound derivatives have been shown to inhibit various enzymes, including carbonic anhydrases (CAs), which play crucial roles in physiological processes such as respiration and acid-base balance. In particular, certain derivatives exhibit potent inhibition against human isoforms hCA I and II, with Ki values ranging from 0.083 to 9.091 μM .
- Antimicrobial Activity : The compound demonstrates significant antimicrobial properties against various pathogens. For instance, studies indicate that this compound derivatives possess antileishmanial activity, with some compounds showing IC50 values as low as 1 µM against Leishmania amazonensis .
- Antimalarial Properties : The antimalarial efficacy of this compound has been explored extensively. Novel derivatives have shown improved potency against chloroquine-resistant strains of Plasmodium falciparum, with some compounds exhibiting IC50 values significantly lower than chloroquine itself .
Therapeutic Applications
The therapeutic potential of this compound extends across several areas:
- Antimalarial Drugs : As part of the aminoquinoline class, compounds derived from this compound are being developed as alternatives to existing antimalarial treatments, particularly in light of rising drug resistance.
- Antileishmanial Agents : The selectivity and potency against Leishmania species suggest that this compound derivatives could serve as promising candidates for treating leishmaniasis .
- Cancer Therapeutics : Some studies have indicated that quinoline derivatives exhibit anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
Research Findings and Case Studies
Several studies have highlighted the biological activities and potential applications of this compound:
Q & A
Q. Basic: How is 3-aminoquinoline utilized in MALDI-TOF MS analysis of oligosaccharides, and what methodological advantages does it offer?
Answer:
this compound serves as both a matrix and derivatizing agent in MALDI-TOF MS for oligosaccharide analysis. Its dual functionality enhances ionization efficiency and stabilizes labile glycans (e.g., sialylated species) by forming Schiff-base adducts with reducing sugars . Methodologically, it is often prepared as a liquid matrix by dissolving in methanol saturated with α-cyano-4-hydroxycinnamic acid (α-CHCA), which improves homogeneity and reduces crystal formation during sample spotting . This approach minimizes fragmentation and increases sensitivity compared to traditional matrices like 2,5-dihydroxybenzoic acid (DHB) .
Q. Advanced: What methodological considerations are critical when optimizing this compound-based matrices for glycan analysis to address sensitivity and reproducibility issues?
Answer:
Key factors include:
- Matrix Concentration : A 35 mg/150 mL ratio in methanol saturated with α-CHCA optimizes signal intensity while avoiding matrix suppression effects .
- Solvent Compatibility : Methanol ensures solubility of hydrophobic glycans and reduces adduct formation with sodium/potassium ions .
- On-Target Derivatization : Combining this compound with p-coumaric acid enables acid-catalyzed condensation reactions directly on the MALDI plate, simplifying workflows and reducing sample loss .
- Validation : Cross-validation with ESI-MS (Electrospray Ionization MS) is recommended to resolve discrepancies in glycan profiling due to ionization biases .
Q. Basic: What spectroscopic techniques are employed to characterize the photophysical properties of this compound?
Answer:
Ground-state (GS) and excited-state (ES) dipole moments of this compound are analyzed using solvatochromic shift methods. Computational models (e.g., density functional theory) complement experimental data to assess electronic transitions and solvent interactions . UV-Vis and fluorescence spectroscopy in polar solvents (e.g., methanol, water) reveal bathochromic shifts, indicating strong solvent-dependent charge-transfer behavior .
Q. Advanced: How can researchers resolve contradictions in MALDI-MS data when using this compound compared to other matrices like α-CHCA or DHB?
Answer:
Contradictions often arise from:
- Ionization Efficiency : this compound favors neutral and sialylated glycans, whereas α-CHCA preferentially ionizes peptides. Validate results using orthogonal techniques like LC-ESI-MS .
- Matrix Interference : Trace impurities in commercial this compound (>98% purity required) can suppress signals. Purify via recrystallization or HPLC before use .
- Data Normalization : Use internal standards (e.g., deuterated glycans) to correct for matrix-specific ion suppression .
Q. Basic: What are the primary challenges in synthesizing this compound derivatives with enhanced chelating properties for coordination chemistry studies?
Answer:
The synthesis of this compound-based chelators faces:
- Regioselectivity : Steric hindrance at the 3-position complicates functionalization. Microwave-assisted synthesis improves reaction yields .
- Stability : Derivatives like N,N'-bis-(8-quinolyl)ethylenediamine require inert atmospheres to prevent oxidation during metal coordination .
- Characterization : X-ray crystallography and NMR are critical to confirm ligand geometry and metal-binding modes .
Q. Advanced: What strategies improve the detection of sialylated glycans using this compound in MALDI-MS, particularly for complex biological samples?
Answer:
- On-Target Stabilization : Combine this compound with amidation or methyl esterification to prevent sialic acid loss during ionization .
- Liquid Matrix Blends : A this compound/α-CHCA mixture enhances desorption/ionization efficiency for sialylated species in tissue specimens .
- Enzymatic Pretreatment : Use neuraminidase to generate asialo-glycan controls, enabling differential analysis of sialylation patterns .
Q. Basic: How does this compound compare to 2-aminobenzoic acid (2-AA) in glycan derivatization workflows?
Answer:
While 2-AA is widely used for fluorescence-based HPLC, this compound offers superior MALDI-MS compatibility due to:
- Reduced Fragmentation : Non-reductive amination with this compound preserves glycan integrity, unlike 2-AA’s reductive amination .
- Matrix-Free Analysis : this compound eliminates the need for additional matrices, simplifying workflows .
Q. Advanced: What experimental designs are recommended for studying this compound’s role in lipidomics using MALDI imaging?
Answer:
- Tissue Preparation : Optimize washing protocols (e.g., graded ethanol) to remove interferents while retaining lipids .
- Matrix Application : Use a pneumatic sprayer for homogeneous this compound/α-CHCA coating, ensuring <20 µm spatial resolution .
- Data Integration : Correlate MALDI imaging data with LC-MS/MS lipid profiles to validate localization patterns .
Properties
IUPAC Name |
quinolin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNCRRZKBNSMIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060379 | |
Record name | 3-Quinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
580-17-6 | |
Record name | 3-Aminoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=580-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Aminoquinoline | |
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Record name | 3-AMINOQUINOLINE | |
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Record name | 3-Quinolinamine | |
Source | EPA Chemicals under the TSCA | |
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Record name | 3-Quinolinamine | |
Source | EPA DSSTox | |
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Record name | 3-quinolylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.597 | |
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Record name | 3-AMINOQUINOLINE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98OVL5K3R4 | |
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Synthesis routes and methods
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